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Sabarubicin Phase Il Trial Results at a Glance

Trial Aspect Details & Results
Trial Identifier NCT00315459 (PubMed ID: 15528985)
Patient Population 19 patients with locally advanced/metastatic ovarian cancer, resistant to

or relapsing within 6 months of 1st-line platinum/taxane therapy [1].

Intervention Sabarubicin: 80 mg/m2 IV every 3 weeks, with potential dose escalation or
reduction [1].

Primary Efficacy Results = Objective Response Rate (ORR): 5.3% (1 patient with confirmed partial
response). Disease Control Rate (DCR): 52.6% (1 partial response + 9
stable disease) [1].

Survival Outcomes Median Time to Progression: ~125 days. Median Overall Survival: 62
days [1].

Common Grade 3-4 Non- Fatigue, nausea, stomatitis, anorexia, vomiting, abdominal pain,
Hematologic Toxicities hyponatremia [1].
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Trial Aspect Details & Results

Key Hematologic Toxicity = Grade 3-4 neutropenia was frequent, observed in 25 of 52 courses at the
80 mg/m2 dose level [1].

Cardiac Toxicity 2 patients had LVEF fall below 50%; 3 had a >15% decrease from
baseline. No symptomatic congestive heart failure was reported [1].

Experimental Protocol & Methodology

For a clear understanding of the trial design, the following diagram outlines the key stages of the phase II

study.

Patient Enroliment
(N=19)

Grade 0-1 Toxicity
After Cycle 1

Dose-Limiting Toxicity

Primary Endpoint:
Objective Response Rate
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Pharmacokinetic Analysis Method

A separate, supportive study developed a specialized method to measure sabarubicin levels in patients,

which is critical for understanding how the drug behaves in the body [2] [3].

¢ Analytical Technique: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry
(UHPLC-MS/MS) [2] [3].

e Analyte: Sabarubicin and its alcohol metabolite (M3) [2].

e Sample Type: Human plasma [2].

o Key Method Parameters: The method was validated for a calibration range of 2-400 ng/mL for
sabarubicin and 0.5-100 ng/mL for its M3 metabolite. It demonstrated excellent linearity (r > 0.99)
and met pre-defined standards for precision and accuracy [2].

Interpretation of Trial Outcomes

The phase II results position sabarubicin within the challenging landscape of treating platinum-resistant

ovarian cancer.

o Efficacy Context: The low objective response rate is consistent with the difficulty of treating this
resistant patient population. However, the disease control rate suggests the drug may have a role in
stabilizing the cancer [1].

e Safety Profile: The dominant hematologic toxicity (neutropenia) was manageable. Its cardiac safety
profile, with no reported symptomatic heart failure, is a notable characteristic for an anthracycline [1].

e Conclusion & Future Direction: The study authors concluded that while sabarubicin's single-agent
activity was limited, its ability to achieve disease stabilization and its manageable toxicity profile could
warrant further investigation, potentially in combination therapies for advanced ovarian cancer [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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